Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

7-Chlorobenzo[b]thiophene structure
7-Chlorobenzo[b]thiophene structure
상품 이름:7-Chlorobenzo[b]thiophene
CAS 번호:90407-14-0
MF:C8H5ClS
메가와트:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812

7-Chlorobenzo[b]thiophene 화학적 및 물리적 성질

이름 및 식별자

    • 7-Chlorobenzo[b]thiophene
    • 7-chloro-1-benzothiophene
    • 7-CHLORO-BENZO[B]THIOPHENE
    • Benzo[b]thiophene,7-chloro-
    • Benzo[b]thiophene, 7-chloro-
    • 7-chlorobenzothiophene
    • GKWIITWUDNYXMG-UHFFFAOYSA-N
    • FCH839645
    • 5048AC
    • AK116287
    • AX8110506
    • 7-Chlorobenzo[b]thiophene (ACI)
    • 90407-14-0
    • J-519213
    • DB-026985
    • AS-42000
    • SCHEMBL594318
    • CS-B1087
    • AKOS006275448
    • DTXSID00453774
    • SY242970
    • MFCD00130097
    • EN300-3458695
    • MDL: MFCD00130097
    • 인치: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • InChIKey: GKWIITWUDNYXMG-UHFFFAOYSA-N
    • 미소: ClC1C2=C(C=CS2)C=CC=1

계산된 속성

  • 정밀분자량: 167.98000
  • 동위원소 질량: 167.980049
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.6
  • 토폴로지 분자 극성 표면적: 28.2

실험적 성질

  • PSA: 28.24000
  • LogP: 3.55470

7-Chlorobenzo[b]thiophene 보안 정보

7-Chlorobenzo[b]thiophene 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

7-Chlorobenzo[b]thiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-B1087-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
5g
$1050.0 2022-04-26
abcr
AB448609-250mg
7-Chloro-benzo[b]thiophene, 95%; .
90407-14-0 95%
250mg
€150.40 2025-02-14
ChemScence
CS-B1087-100mg
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
100mg
$105.0 2022-04-26
Ambeed
A811166-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98%
5g
$644.0 2023-09-02
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$240 2021-08-05
eNovation Chemicals LLC
D747363-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%
5g
$980 2024-06-07
Chemenu
CM129467-1g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
1g
$466 2021-08-05
Chemenu
CM129467-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
5g
$1625 2021-08-05
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$68 2024-07-20
Enamine
EN300-3458695-2.5g
7-chloro-1-benzothiophene
90407-14-0 95.0%
2.5g
$389.0 2025-03-18

7-Chlorobenzo[b]thiophene 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 2

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
참조
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

반응 조건
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
참조
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

반응 조건
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
참조
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

반응 조건
1.1 Reagents: Hydrogen sulfide
참조
High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene
Denyagina, E. N.; et al, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
참조
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

7-Chlorobenzo[b]thiophene Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
A860809
순결:99%/99%
재다:1g/5g
가격 ($):166.0/580.0